Baohuoside I
Vue d'ensemble
Description
Applications De Recherche Scientifique
Baohuoside I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential in treating osteoporosis, cancers, and neurodegenerative diseases
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mécanisme D'action
Baohuoside I exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité Antitumorale : Inhibe le récepteur de la chimiokine CXCR4, ce qui entraîne une réduction de l’invasion et de la métastase des cellules cancéreuses.
Anti-ostéoporose : Favorise la formation osseuse et inhibe la résorption osseuse en modulant l’activité des ostéoblastes et des ostéoclastes.
Neuroprotection : Protège les neurones du stress oxydatif et de l’apoptose en activant la voie de signalisation PI3K-Akt.
Analyse Biochimique
Biochemical Properties
Baohuoside I interacts with several enzymes and proteins. It acts as an inhibitor of CXCR4, a chemokine receptor, and downregulates CXCR4 expression . It also exhibits strong inhibition against the α-glucosidase enzyme .
Cellular Effects
This compound induces apoptosis in cells . It also protects PC12 rat adrenal cells from hydrogen peroxide-induced death when used at a concentration of 25 μM . Furthermore, it inhibits the proliferation of several cancer cell lines, including HeLa human cervical, MM96E human melanoma, HL-60 human leukemia, and L1210 mouse leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits human recombinant phosphodiesterase 5A1 (PDE5A1; IC 50 = 0.16 μM) in a cell-free assay . It also binds to and inhibits CXCR4, a chemokine receptor, thereby downregulating its expression .
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis in cells , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease hippocampal neuronal death and improve performance in the Morris water maze in a rat model of neurodegeneration induced by streptozotocin (STZ) when administered at a dose of 10 mg/kg per day . It also increases intracavernous pressure (ICP) in response to electrical stimulation of the cavernous nerve in an STZ-induced diabetic mouse model of erectile dysfunction .
Metabolic Pathways
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Baohuoside I peut être synthétisé par hydrolyse de l’icariine, un autre flavonoïde présent dans l’Epimedium. L’hydrolyse est généralement réalisée à l’aide d’enzymes telles que la β-glucosidase et l’α-l-rhamnosidase . Les conditions réactionnelles comprennent une température de 50 °C, un pH de 5,2 et un temps de réaction de 48 heures .
Méthodes de Production Industrielle : La production industrielle de this compound implique la biotransformation des flavonoïdes de l’Epimedium Folium à l’aide d’enzymes recombinantes. Par exemple, l’enzyme AmRha peut hydrolyser la liaison α-1,2-rhamnoside dans l’épimédine C pour produire de l’icariine, qui est ensuite hydrolysée en this compound .
Analyse Des Réactions Chimiques
Types de Réactions : Baohuoside I subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction .
Réactifs et Conditions Courants :
Hydrolyse : Des enzymes telles que la β-glucosidase et l’α-l-rhamnosidase sont couramment utilisées.
Oxydation : Des agents oxydants comme le peroxyde d’hydrogène peuvent être utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Produits Principaux : Le produit principal de l’hydrolyse est le this compound lui-même, tandis que les réactions d’oxydation et de réduction peuvent produire divers dérivés en fonction des conditions et des réactifs spécifiques utilisés .
4. Applications de la Recherche Scientifique
This compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d’autres dérivés flavonoïdes.
Biologie : Étudié pour ses effets sur les processus cellulaires, y compris l’apoptose et la prolifération cellulaire.
Médecine : Enquête sur son potentiel dans le traitement de l’ostéoporose, des cancers et des maladies neurodégénératives
Industrie : Utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes.
Comparaison Avec Des Composés Similaires
Baohuoside I est structurellement similaire à d’autres flavonoïdes présents dans l’Epimedium, tels que l’icariine, l’épimédine A, l’épimédine B et l’épimédine C . This compound est unique par sa puissance supérieure et sa gamme plus large d’activités pharmacologiques .
Composés Similaires :
Icariine : Connu pour ses propriétés aphrodisiaques et fortifiantes pour les os.
Epimedin A, B et C : Similaire en structure mais diffère dans le nombre et la position des fragments glucidiques.
This compound se distingue par ses effets significatifs sur l’ostéoporose et son potentiel en tant qu’agent anticancéreux .
Activité Biologique
Baohuoside I (BHS) is a natural prenylflavonoid primarily derived from Herba Epimedii, known for its diverse biological activities, particularly in cancer treatment and bone health. This article synthesizes current research findings on BHS, emphasizing its mechanisms of action, therapeutic potential, and cytotoxic effects across various cancer types.
Chemical Structure and Properties
This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The compound has been shown to interact with various cellular pathways, impacting processes such as apoptosis, autophagy, and inflammation.
-
Cancer Chemosensitization :
- Breast Cancer : BHS enhances the sensitivity of triple-negative breast cancer (TNBC) cells to paclitaxel by modulating the release of extracellular vesicles (EVs) that promote chemoresistance. It reduces C-X-C motif chemokine ligand 1 (CXCL1) levels in EVs, thereby inhibiting macrophage polarization and tumor metastasis in vivo .
- Ovarian Cancer : In cisplatin-resistant ovarian cancer cells, BHS suppresses autophagy by downregulating the HIF-1α/ATG5 axis, thereby enhancing cell sensitivity to chemotherapy .
-
Hepatocellular Carcinoma :
- BHS exhibits significant anti-proliferative effects on QGY7703 hepatocellular carcinoma cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. The compound's toxicity was confirmed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for liver cancer .
- Osteoclastogenesis Inhibition :
Cytotoxicity Studies
Research has indicated varying cytotoxic effects of BHS depending on concentration and cell type:
- In an experiment involving HL-7702 and HepG2 cells, BHS demonstrated significant cytotoxicity at high concentrations (32 μg/mL), correlating with increased oxidative stress and apoptosis induction .
- A detailed study showed that BHS could decrease mitochondrial membrane potential (MMP) and increase markers of oxidative stress like malondialdehyde (MDA) at specific concentrations .
Case Study 1: Breast Cancer
A recent study explored the role of BHS in TNBC treatment. The findings indicated that BHS not only sensitized cancer cells to paclitaxel but also inhibited tumor metastasis by altering EV signaling pathways. This suggests a dual role of BHS in enhancing chemotherapy efficacy while simultaneously mitigating adverse metastatic processes .
Case Study 2: Ovarian Cancer
In another study focusing on ovarian cancer, BHS was found to effectively reduce cell viability in both A2780 and DDP-resistant A2780/DDP cells. The compound's ability to downregulate HIF-1α was critical in overcoming drug resistance, marking it as a promising candidate for combination therapies .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYNFJANBHLKA-LVKFHIPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150457 | |
Record name | Baohuoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113558-15-9 | |
Record name | Icariside II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baohuoside I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baohuoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Baohuoside I exhibits its anti-tumor activity through various mechanisms depending on the cancer type.
- Inhibiting Autophagy: In ovarian cancer cells, this compound downregulates the Hypoxia-inducible factor 1-alpha (HIF-1α)/Autophagy-related 5 (ATG5) axis, thereby suppressing autophagy and enhancing sensitivity to cisplatin. []
- mTOR Signaling Pathway: In glioma and pancreatic cancer cells, this compound has been shown to inhibit the mTOR/S6K1 signaling pathway, leading to apoptosis. [, ]
- PPARγ/VEGF Signaling Pathway: In multiple myeloma, this compound inhibits angiogenesis by activating Peroxisome proliferator-activated receptor gamma (PPARγ), which then suppresses Vascular endothelial growth factor (VEGF) transcription. []
ANone: While the provided research papers don't delve into the detailed spectroscopic data, this compound is a prenylated flavonol glycoside. It's characterized by a rhamnose moiety attached to the 3-OH position of the prenylated flavonol, Icariside II.
- Formulation Challenges: this compound has poor solubility in both water and organic solvents, limiting its bioavailability. []
- Stability Studies: Studies on processed Herba Epimedii, the source of this compound, suggest that it remains stable under specific processing and storage conditions. []
ANone: The provided research primarily focuses on the therapeutic potential of this compound. There's no mention of catalytic properties or applications associated with this compound.
A: Yes, molecular docking simulations were employed to study the interaction between this compound and CYP3A4, a key enzyme involved in drug metabolism. The simulation revealed that this compound binds closer to the active site of CYP3A4 than Tofacitinib, potentially explaining the observed drug-drug interactions. []
ANone: While specific SAR studies are not detailed in the provided research, it's evident that the presence of the rhamnose moiety at the 3-OH position plays a crucial role in the biological activity of this compound.
- Comparison with Icariin: Icariin, a precursor to this compound, has a different glycosylation pattern and exhibits different pharmacokinetic properties. [, ]
- Enzymatic Conversion: The enzymatic conversion of Icariin to this compound using cellulase highlights the importance of the specific glycosylation pattern for its activity. [, ]
ANone: this compound presents challenges in terms of its formulation due to poor solubility and bioavailability.
- Encapsulation Techniques: Researchers have explored various strategies to enhance its solubility and bioavailability, including:
- Mixed Micelles: Incorporation into mixed micelles composed of phospholipids, Solutol HS 15, and D-α-tocopheryl polyethylene glycol succinate (TPGS). These formulations have shown improved solubility, permeability, and oral bioavailability. [, , , ]
- β-cyclodextrin Complexation: Complexation with β-cyclodextrin significantly increased its solubility in water, thereby enhancing its enzymatic hydrolysis rate. []
- Dry Powder Inhalant: For targeted lung cancer treatment, researchers have developed a dry powder inhalant formulation of this compound. []
ANone: The provided scientific research papers primarily focus on the pharmacological aspects of this compound and don't provide information on SHE (Safety, Health, and Environment) regulations.
ANone: this compound exhibits distinct pharmacokinetic properties compared to its precursor, Icariin.
- Absorption: this compound, being a monoglycoside, demonstrates better absorption in the intestines compared to its diglycoside and triglycoside counterparts. []
- Metabolism: Studies utilizing rat intestinal enzyme and intestinal flora models have shown that this compound undergoes metabolism, although at a slower rate compared to other prenylated flavonoids. The primary metabolic pathway involves hydrolysis. [, ]
- Intestinal Hydrolysis: Lactase phlorizin hydrolase (LPH), an intestinal enzyme, plays a crucial role in the hydrolysis of prenylated flavonoids, including this compound. This hydrolysis process significantly influences their absorption and subsequent pharmacological effects. []
ANone: this compound has demonstrated promising anti-tumor activity both in vitro and in vivo:
- In vitro studies:
- Anti-proliferative Effects: Showed significant inhibition of cell proliferation in various cancer cell lines, including ovarian cancer, glioma, pancreatic cancer, and non-small cell lung cancer. [, , , , , ]
- Apoptosis Induction: Induced apoptosis in glioma and pancreatic cancer cells via modulation of specific signaling pathways. [, ]
- In vivo studies:
- Tumor Growth Inhibition: Significantly inhibited tumor growth in xenograft mouse models of glioma and non-small cell lung cancer. [, , ]
- Anti-angiogenic Effects: Impaired tumor angiogenesis in a multiple myeloma xenograft model. []
- Bone Loss Prevention: Prevented ovariectomy-induced bone loss in mice, suggesting its potential for treating osteoporosis. []
ANone: While this compound exhibits promising therapeutic potential, some studies suggest potential hepatotoxicity associated with Herba Epimedii, its source.
- Cytotoxicity Studies: this compound, especially at higher concentrations, displayed a more pronounced cytotoxic effect on human liver cell lines (HL-7702 and HepG2) compared to other related compounds. []
- Metabolic Activation: Interestingly, research indicates that the metabolites of this compound, formed after incubation with liver microsomes, exhibited altered apoptotic activity compared to the parent compound. This suggests the potential for metabolic activation or detoxification depending on the specific metabolic pathways involved. []
ANone: Due to its poor solubility and bioavailability, researchers have investigated drug delivery systems for this compound:
- Hyaluronic Acid Modification: Modification of mixed micelles with hyaluronic acid enhanced the targeted delivery of this compound to A549 lung cancer cells, resulting in improved cellular uptake and antitumor efficacy. []
- Dry Powder Inhalant: This formulation allows for direct delivery to the lungs, potentially enhancing its efficacy against lung cancer while minimizing systemic side effects. []
ANone: this compound research is deeply rooted in the long history of Herba Epimedii use in traditional Chinese medicine.
- Traditional Uses: Herba Epimedii has been used for centuries to address various ailments, including sexual dysfunction and bone-related issues. []
- Modern Research Focus: Modern research has shifted towards understanding the specific bioactive components of Herba Epimedii, like this compound, and elucidating their mechanisms of action. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.